molecular formula C7H15ClN+ B429508 1-(Chloromethyl)-1-methylpiperidinium

1-(Chloromethyl)-1-methylpiperidinium

Cat. No.: B429508
M. Wt: 148.65g/mol
InChI Key: HQHXUSKGSSTPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-methylpiperidinium is a quaternary ammonium compound derived from piperidine, featuring a methyl group and a chloromethyl group attached to the nitrogen atom. Quaternary ammonium compounds like this are often utilized in ionic liquids, pharmaceuticals, and as intermediates in organic synthesis due to their stability and tunable properties .

Properties

Molecular Formula

C7H15ClN+

Molecular Weight

148.65g/mol

IUPAC Name

1-(chloromethyl)-1-methylpiperidin-1-ium

InChI

InChI=1S/C7H15ClN/c1-9(7-8)5-3-2-4-6-9/h2-7H2,1H3/q+1

InChI Key

HQHXUSKGSSTPFI-UHFFFAOYSA-N

SMILES

C[N+]1(CCCCC1)CCl

Canonical SMILES

C[N+]1(CCCCC1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(Chloromethyl)-1-methylpiperidinium with Analogues

Compound Substituents Anion Key Features Reference
This compound N-methyl, N-chloromethyl Cl⁻ Monocationic, reactive chloromethyl
1-Methylpiperidinium iodides (12a-12c) N-methyl, phenoxyethyl chains I⁻ Higher ICh inhibition vs. non-methylated analogues
[C3Mpip2]2Br (dimeric piperidinium) Bis(N-methyl) propane-linked Br⁻ Dimeric, low volatility, thermal stability
1-(2-Chloroethyl)piperidine HCl Secondary amine, chloroethyl Cl⁻ Non-quaternary, potential alkylation agent
  • Methylation Effects: Methylated piperidinium derivatives (e.g., 12a-12c) exhibit stronger inhibitory potency than non-methylated counterparts, highlighting the importance of quaternization for bioactivity .
  • Chlorine Position : The chloromethyl group in the target compound may enhance electrophilicity compared to chloroethyl derivatives (e.g., 1-(2-chloroethyl)piperidine), which are used as alkylating intermediates .

Physicochemical Properties

Quaternary ammonium compounds (QACs) exhibit distinct properties based on their structure:

Table 2: Physicochemical Properties of Analogues

Compound Vapor Pressure Thermal Stability Solubility Reference
[C3Mpip2]2Br Very low Degrades before boiling Moderate in polar solvents
1-Methylpiperidinium iodide High (ionic nature)
Cloperastine HCl Stable at RT Water-soluble
  • The target compound’s monocationic structure likely increases solubility compared to dimeric QACs (e.g., [C3Mpip2]2Br), which prioritize low volatility for ionic liquid applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.